AG 556

Vue d'ensemble

Description

AG 556 is a synthetic compound belonging to the tyrphostin family, which are known as tyrosine kinase inhibitors. These compounds are designed to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the epidermal growth factor receptor (EGFR) kinase activity .

Méthodes De Préparation

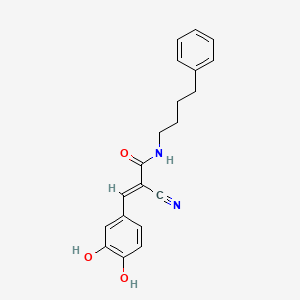

The synthesis of AG 556 involves several steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-phenylbutylamine to yield this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

AG 556 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones under specific conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Target and Mode of Action

AG 556 specifically inhibits the activity of the EGFR tyrosine kinase by binding to its ATP-binding site. This inhibition blocks the autophosphorylation of EGFR, disrupting downstream signaling pathways that are crucial for cell proliferation and survival. The primary biochemical pathway affected is the EGFR signaling pathway, which is vital in various cancers that exhibit overexpression of this receptor .

Biochemical Properties

- Molecular Formula : CHNO

- Molecular Weight : 336.39 g/mol

- IC : Approximately 1.1 μM for EGFR inhibition .

Scientific Research Applications

This compound has a broad range of applications in scientific research, particularly in chemistry, biology, and medicine:

Cancer Research

This compound is primarily used to investigate therapeutic strategies targeting cancers that overexpress EGFR. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for developing anti-cancer therapies .

Cellular Signaling Studies

In cellular biology, this compound serves as a model compound for studying the inhibition of tyrosine kinases. It aids researchers in understanding the intricate signaling pathways involving EGFR, including those related to cell growth, differentiation, and survival .

Pharmacological Studies

This compound has been explored for its protective effects against ischemia-reperfusion injury in testicular torsion models. Studies indicate that pre-treatment with this compound can mitigate damage caused by oxidative stress during reperfusion .

Septic Shock Research

Research has demonstrated that this compound improves survival rates in animal models of septic shock induced by gram-negative bacteria. This application highlights its potential role in managing inflammatory responses during severe infections .

Case Study 1: Protective Effects Against Ischemia-Reperfusion Injury

A study published in PubMed investigated the use of this compound prior to testicular reperfusion following torsion. Results indicated that this compound significantly reduced tissue damage and improved recovery outcomes, suggesting its potential therapeutic role in similar ischemic conditions .

Case Study 2: Impact on Septic Shock Models

In another study focusing on septic shock induced by lipopolysaccharides (LPS), this compound was shown to ameliorate toxic shock symptoms and improve survival rates in animal models. This research underscores its relevance in critical care settings where inflammation plays a key role .

Mécanisme D'action

The mechanism of action of AG 556 involves the inhibition of tyrosine kinase activity. It binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound has been shown to suppress the activity of cyclin B1 and the cyclin B1/p34cdc2 complex, further inhibiting cell cycle progression .

Comparaison Avec Des Composés Similaires

AG 556 is part of a larger family of tyrphostins, which includes compounds such as Tyrphostin A47, Tyrphostin AG538, and Tyrphostin AG556. These compounds share a similar mechanism of action but differ in their chemical structures and specific targets. For example:

Tyrphostin A47: Known for its weak protein binding and selective inhibition of TGFα-stimulated DNA synthesis.

Tyrphostin AG538: Studied for its inhibition of the Mycobacterium tuberculosis Pup proteasome system.

Tyrphostin AG556: Similar to this compound, it inhibits EGFR kinase activity but has different binding affinities and specificities.

Activité Biologique

AG 556, also known as Tyrphostin this compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Name: (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide

- Molecular Formula: C20H20N2O3

- CAS Number: 133550-41-1

- Purity: ≥99%

- EGFR Inhibition IC50: 1.1 μM (selective over ErbB2 with IC50 > 500 μM) .

This compound functions primarily as an EGFR kinase inhibitor. By blocking the phosphorylation of EGFR, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved outcomes in models of cancer and inflammatory diseases.

1. Inhibition of Cytokine-Induced Multiorgan Failure

A significant study demonstrated that this compound improved survival rates in models of septic shock by preventing cytokine-induced multiorgan failure. The compound inhibited key signaling pathways without impairing the host's ability to clear bacteria or endotoxin from the bloodstream. Notably, treatment with this compound resulted in significantly lower serum levels of TNF-alpha (P = 0.03), indicating its role in modulating inflammatory responses .

2. Effects on Intimal Thickening in Vascular Injury Models

This compound has been shown to reduce intimal thickening in a mouse model of vascular injury. Mice treated with this compound exhibited a mean intimal area of 43,000 ± 17,000 µm² compared to 286,000 ± 127,000 µm² in control animals (P < 0.05). Additionally, this compound treatment did not significantly affect medial area but enhanced basal IFN-gamma secretion by splenocytes . This suggests that this compound may have immunomodulatory effects that contribute to its vascular protective properties.

Case Study: Immunomodulation in Multiple Sclerosis Models

In a model simulating multiple sclerosis, this compound was evaluated for its immunomodulatory effects. The study found that while this compound did not significantly alter splenocyte proliferation in response to mitogens, it increased the secretion of IFN-gamma without affecting IL-4 or IL-10 levels. This indicates a potential role for this compound in enhancing Th1 responses while maintaining Th2 responses .

Case Study: Cancer Therapeutics

Research has indicated that this compound may enhance the efficacy of other anticancer agents when used in combination therapies. For instance, studies have shown that combining this compound with conventional chemotherapeutics can lead to synergistic effects on tumor reduction in preclinical models .

Summary of Findings

The biological activity of this compound demonstrates its potential as a therapeutic agent across various medical fields:

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.